2-Fluoroadenine-13C2,15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

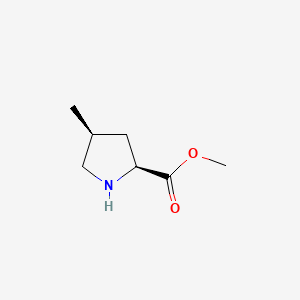

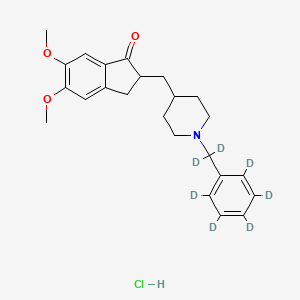

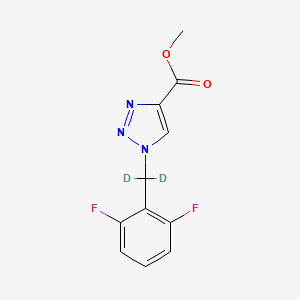

2-Fluoroadenine-13C2,15N is a modified form of adenine, a purine nucleobase that is a building block of DNA and RNA. This compound incorporates stable isotopes of carbon (13C) and nitrogen (15N), making it useful for various scientific applications, including medical, environmental, and industrial research. The chemical formula for this compound is C3[13C]2H4FN4[15N], and it has a molecular weight of 156.10 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One method for synthesizing 2-Fluoroadenine involves the reaction of 2,6-diaminopurine with an anhydrous fluorinating agent. The process includes diazotation with simultaneous fluorination, typically using hydrofluoric acid or hydrofluoric acid-amine complexes . Another method involves using 6-chloropurine as a starting material. This method includes several steps: protection of the 9-position NH group with tetrahydropyranyl, nitration to form 6-chloro-2-nitro-9-pyranylpurine, fluorination with ammonium fluoride in dimethylformamide, and finally, ammonolysis in a saturated ammonia/methanol solution .

Industrial Production Methods

Industrial production of 2-Fluoroadenine-13C2,15N typically follows similar synthetic routes but on a larger scale. The process aims to achieve high purity (at least 98%) directly from the crude product after washing and filtration, without the need for recrystallization or further purification steps .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoroadenine-13C2,15N undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Common Reagents and Conditions

Fluorination: Hydrofluoric acid, hydrofluoric acid-amine complexes, and ammonium fluoride are commonly used.

Nitration: Trifluoroacetic anhydride and butyl ammonium nitrate are used for nitration reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination of 6-chloropurine yields 2-fluoro-6-chloropurine, which can be further converted to 2-Fluoroadenine .

Aplicaciones Científicas De Investigación

2-Fluoroadenine-13C2,15N has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of various compounds, including heat shock protein 90 inhibitors with anticancer activity.

Biology: Utilized in studies of nucleic acid metabolism, DNA repair, and protein synthesis due to its stable isotope labeling.

Medicine: Acts as an antineoplastic agent and has been used in the treatment of head and neck cell carcinoma.

Industry: Employed in environmental pollutant standards for detecting air, water, soil, sediment, and food contamination.

Mecanismo De Acción

2-Fluoroadenine-13C2,15N exerts its effects primarily through its incorporation into DNA and RNA. It inhibits DNA polymerase alpha, ribonucleotide reductase, and DNA primase, leading to the inhibition of DNA synthesis . This mechanism is similar to that of fludarabine, a chemotherapeutic agent used in the treatment of chronic lymphocytic leukemia . The compound’s stable isotopes allow for detailed tracking and analysis of metabolic pathways and molecular interactions.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoroadenine: The unlabelled analogue of 2-Fluoroadenine-13C2,15N, used in similar applications but without the stable isotopes.

Fludarabine: A purine analog antimetabolite that inhibits DNA synthesis and is used in cancer treatment.

5-Fluoroorotic Acid: Another fluorinated compound used in biological research for counterselection of wildtype bacterial or eukaryotic genes.

Uniqueness

This compound is unique due to its incorporation of stable isotopes, which allows for precise tracking and analysis in various scientific studies. This feature makes it particularly valuable in metabolic research, environmental studies, and medical diagnostics.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Fluoroadenine-13C2,15N involves the incorporation of two stable isotopes, 13C and 15N, into the adenine molecule. This can be achieved through a series of chemical reactions that introduce these isotopes into the appropriate positions of the molecule. The synthesis pathway involves the protection of certain functional groups, selective isotopic labeling, and deprotection to yield the final product.", "Starting Materials": [ "Adenine", "2-Fluoroadenine", "13C-labeled acetonitrile", "15N-labeled ammonia", "Protecting groups (e.g. TBDMS, DMT)" ], "Reaction": [ "Protect the N6 and N7 positions of adenine using TBDMS or DMT", "React 2-Fluoroadenine with 13C-labeled acetonitrile in the presence of a palladium catalyst to introduce 13C at the C2 position", "React adenine with 15N-labeled ammonia in the presence of a reducing agent to introduce 15N at the N9 position", "Deprotect the N6 and N7 positions of adenine to yield 2-Fluoroadenine-13C2,15N" ] } | |

Número CAS |

1346603-03-9 |

Fórmula molecular |

C5H4FN5 |

Peso molecular |

156.098 |

Nombre IUPAC |

2-fluoro-7H-purin-6-amine |

InChI |

InChI=1S/C5H4FN5/c6-5-10-3(7)2-4(11-5)9-1-8-2/h1H,(H3,7,8,9,10,11)/i2+1,4+1,9+1 |

Clave InChI |

WKMPTBDYDNUJLF-CTEGUFHBSA-N |

SMILES |

C1=NC2=C(N1)C(=NC(=N2)F)N |

Sinónimos |

2-Fluoro-9H-purin-6-amine-13C2,15N; 2-Fluoro-1H-purin-6-amine-13C2,15N; 2-Fluoro-adenine-13C2,15N; 2-Fluoro-6-aminopurine-13C2,15N; NSC 27364-13C2,15N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)

![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)